2-methoxy-N,6-dimethylbenzamide
Overview
Description
2-methoxy-N,6-dimethylbenzamide is a unique chemical compound with the empirical formula C10H13NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(N(C)C)C(C=CC=C1)=C1OC
. The InChI key for this compound is ZBWYZLANPMFDMN-UHFFFAOYSA-N
. Further analysis of the molecular structure would require more specific data or computational modeling. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 179.22 . The compound does not have a flash point, indicating that it is not flammable . The density of this compound is not provided in the available resources.Scientific Research Applications
Electronic Coupling and Charge Transfer
A study by Xu et al. (2005) explored the strong electronic couplings between ferrocenyl centers mediated by bis-ethynyl/butadiynyl diruthenium bridges. They synthesized a series of compounds involving N,N'-dimethylbenzamidinate and N,N'-dimethyl-(3-methoxy)benzamidinate, demonstrating their efficiency in mediating intramolecular hole transfer. This research highlights the potential of 2-methoxy-N,6-dimethylbenzamide derivatives in facilitating electronic communication over long distances, which is crucial for the development of molecular electronics and photovoltaic materials (Xu et al., 2005).
Synthesis of Organic Compounds
The synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for non-steroidal anti-inflammatory agents, showcases another application. Xu and He (2010) described a practical synthesis approach that could serve as a foundational methodology for producing compounds related to this compound. This research underlines the compound's role in synthesizing medically relevant molecules, thereby contributing to pharmaceutical development (Wei-Ming Xu & Hong-Qiang He, 2010).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, through synthesis and characterization, including X-ray diffraction and DFT calculations. Their study provides insight into how the methoxy and dimethylbenzamide groups affect the molecular geometry and intermolecular interactions, which is essential for understanding the physicochemical properties of similar compounds (Karabulut et al., 2014).
Antifungal Activity
Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound by Jafar et al. (2017) revealed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This study suggests the potential of this compound and its derivatives in developing new antifungal agents, highlighting its importance in medical chemistry and pharmacology (Jafar et al., 2017).
Safety and Hazards
2-methoxy-N,6-dimethylbenzamide is classified under the GHS07 hazard class . It has a hazard statement of H319, indicating that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes . The compound is also classified as a non-combustible solid .
properties
IUPAC Name |
2-methoxy-N,6-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(13-3)9(7)10(12)11-2/h4-6H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNDOYQQGQMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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